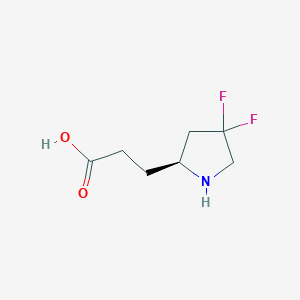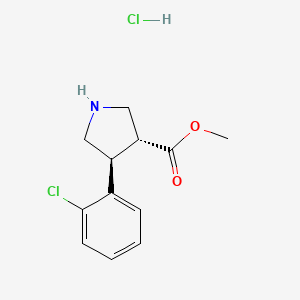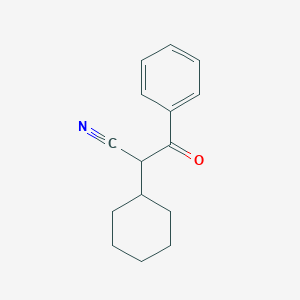
2-Cyclohexyl-3-oxo-3-phenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is an organic compound with the molecular formula C15H17NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with cyclohexyl and phenyl groups. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile typically involves the reaction of cyclohexyl ketone with phenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes nucleophilic addition to the nitrile group, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexyl-3-oxo-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile involves its interaction with various molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, modulating the activity of specific enzymes. The presence of the nitrile and ketone groups allows it to participate in nucleophilic addition and substitution reactions, influencing the overall reaction mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-2-phenylpropanenitrile: Similar structure but lacks the cyclohexyl group.
2-Methyl-3-oxo-3-phenylpropanenitrile: Contains a methyl group instead of a cyclohexyl group.
3-Oxo-3-phenylpropanenitrile: Lacks both the cyclohexyl and methyl groups.
Uniqueness
2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-cyclohexyl-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C15H17NO/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,1,3-4,7-8H2 |
Clé InChI |
LQHFDNIUFOFHNF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C#N)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


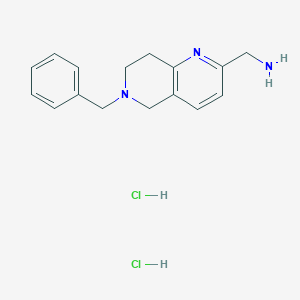
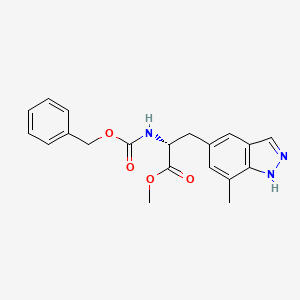


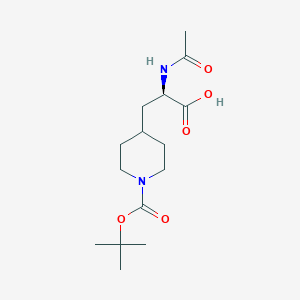

![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)
